2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol
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Overview
Description
2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a substituted pyrazole, followed by cyclization with a triazole derivative to form the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, such as anhydrous zinc chloride, and specific reaction conditions like temperature control and solvent selection to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenol and dimethylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and is also investigated for its biological activities.
Imidazole Derivatives: Known for their broad range of biological properties, including antibacterial and antifungal activities.
Uniqueness
What sets 2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol apart is its specific combination of functional groups and its potent inhibitory activity against CDK2, which is not commonly found in other similar compounds .
Properties
Molecular Formula |
C23H21N5O |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[10-(3,4-dimethylphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
InChI |
InChI=1S/C23H21N5O/c1-13-9-10-17(11-14(13)2)28-16(4)15(3)20-22(28)24-12-27-23(20)25-21(26-27)18-7-5-6-8-19(18)29/h5-12,29H,1-4H3 |
InChI Key |
NWUOOYUEJJRIMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5O)C)C)C |
Origin of Product |
United States |
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